
1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea, also known as CEP-18452, is a small molecule inhibitor that has shown promising results in scientific research studies. It is a potent and selective inhibitor of the enzyme c-Met, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea have been studied for their anticancer properties. For instance, the study on AKF-D52, a synthetic phenoxypyrimidine urea derivative, demonstrated significant antiproliferative effects on non-small cell lung cancer (NSCLC) cells. AKF-D52 induced both caspase-dependent and -independent apoptotic cell death and cytoprotective autophagy, showing promise as a potential therapeutic agent for lung cancer treatment (Gil et al., 2021). Another study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. Compound 7u, in particular, demonstrated potent inhibitory activity, highlighting the potential of these derivatives as anticancer agents and BRAF inhibitors (Feng et al., 2020).
Antimicrobial Evaluation
A study on the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes presented new derivatives with significant antimicrobial properties. These compounds, prepared by condensation reactions, were characterized by various spectroscopic methods, indicating their potential as antimicrobial agents (Rani et al., 2014).
Chemical Synthesis and Material Science
Research into the chemical synthesis and material properties of compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has provided insights into their potential applications. For example, studies on the electro-Fenton degradation of antimicrobials triclosan and triclocarban demonstrated the effectiveness of this method in breaking down harmful substances in water, potentially contributing to environmental protection efforts (Sirés et al., 2007). Another study focused on the synthesis and characterization of bis-chalcone derivatives doped polymer, exploring their nonlinear optical parameters and optical limiting behavior, which could have implications for the development of optical materials (Shettigar et al., 2006).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-25-16-8-7-12(19)9-15(16)23-17(24)22-13-10-20-18(21-11-13)26-14-5-3-2-4-6-14/h2-11H,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGKMCAYJDINIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



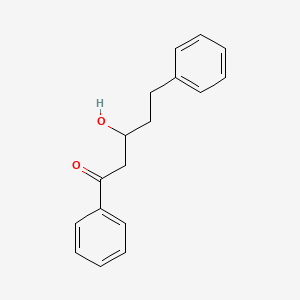

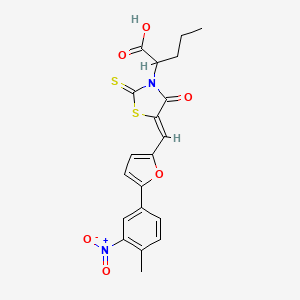

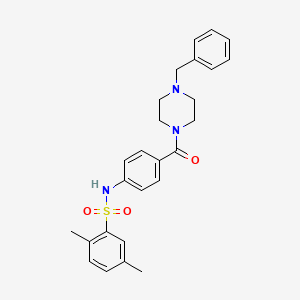


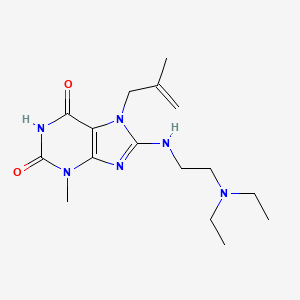
![Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide](/img/structure/B2866475.png)
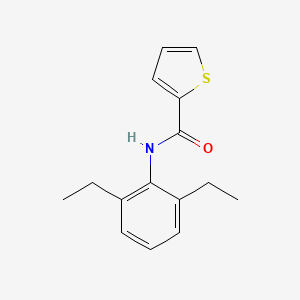
![N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2866479.png)